molecular formula C9H4BrNO3 B1529929 4-Bromo-2-cyano-6-formylbenzoic acid CAS No. 1805188-95-7

4-Bromo-2-cyano-6-formylbenzoic acid

Cat. No.: B1529929
CAS No.: 1805188-95-7
M. Wt: 254.04 g/mol
InChI Key: UOLOJVICXTZJGF-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-6-formylbenzoic acid is an organic compound characterized by the presence of a bromine atom, a cyano group, and a formyl group attached to a benzene ring with a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting from 4-Bromobenzoic Acid:

  • From 2-Cyano-6-formylbenzoic Acid: Another approach is to start with 2-cyano-6-formylbenzoic acid and introduce the bromine atom using brominating agents.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce this compound derivatives.

  • Reduction: The cyano group can be reduced to form amines.

  • Substitution: The bromine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Amines.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

4-Bromo-2-cyano-6-formylbenzoic acid has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-2-cyano-6-formylbenzoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through its functional groups, leading to inhibition or activation of specific pathways.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The cyano group can interact with enzyme active sites, leading to inhibition.

  • Pathway Modulation: The formyl group can be involved in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

  • 4-Bromo-2-cyano-benzoic Acid: Lacks the formyl group.

  • 2-Cyano-6-formylbenzoic Acid: Lacks the bromine atom.

  • 4-Bromo-2-formylbenzoic Acid: Lacks the cyano group.

Uniqueness: 4-Bromo-2-cyano-6-formylbenzoic acid is unique due to the presence of all three functional groups (bromine, cyano, and formyl) on the benzene ring, which allows for diverse chemical reactivity and applications.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and functional groups enable a wide range of chemical transformations and applications, making it an important compound in organic chemistry.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

4-bromo-2-cyano-6-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-7-1-5(3-11)8(9(13)14)6(2-7)4-12/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLOJVICXTZJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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